3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
Overview
Description
3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency . Other methods include using metal catalysts or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly synthetic methodologies. These methods may include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts, nanocatalysts). Reaction conditions can vary from room temperature to reflux, depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-(2-Hydroxyphenyl)benzoxazole: Studied for its antioxidant properties.
2-(2-Bromophenyl)benzoxazole: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3S/c1-28-15-6-4-5-13(11-15)20(27)26-22(30)24-14-9-10-19-18(12-14)25-21(29-19)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHIWIPSVYYBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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